molecular formula C9H16N2O2S B15055714 Morpholin-3-yl(thiomorpholino)methanone

Morpholin-3-yl(thiomorpholino)methanone

Cat. No.: B15055714
M. Wt: 216.30 g/mol
InChI Key: SKDQWYLBJFJTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-3-yl(thiomorpholino)methanone is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of both morpholine and thiomorpholine rings, which are six-membered heterocyclic structures containing nitrogen and sulfur atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-3-yl(thiomorpholino)methanone typically involves the reaction of morpholine and thiomorpholine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process generally includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides to form intermediate compounds, which are then cyclized and reduced to yield the desired morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing transition metal catalysis and stereoselective methods to ensure the desired configuration of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholin-3-yl(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Morpholin-3-yl(thiomorpholino)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of morpholin-3-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered ring containing nitrogen and oxygen, widely used in organic synthesis and as a solvent.

    Thiomorpholine: Similar to morpholine but contains sulfur instead of oxygen, used in the synthesis of various pharmaceuticals.

Uniqueness

Morpholin-3-yl(thiomorpholino)methanone is unique due to the presence of both morpholine and thiomorpholine rings in its structure.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

morpholin-3-yl(thiomorpholin-4-yl)methanone

InChI

InChI=1S/C9H16N2O2S/c12-9(8-7-13-4-1-10-8)11-2-5-14-6-3-11/h8,10H,1-7H2

InChI Key

SKDQWYLBJFJTTH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)N2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.